molecular formula C13H21N7O2 B5621387 METHYL 2-{[4-(TERT-BUTYLAMINO)-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL](CYANO)AMINO}ACETATE

METHYL 2-{[4-(TERT-BUTYLAMINO)-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL](CYANO)AMINO}ACETATE

Cat. No.: B5621387
M. Wt: 307.35 g/mol
InChI Key: UCCJMXKFEOSUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{4-(TERT-BUTYLAMINO)-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE is a complex organic compound with a molecular formula of C12H21N7O2 It is known for its unique structure, which includes a triazine ring substituted with tert-butylamino and ethylamino groups, as well as a cyano group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-(TERT-BUTYLAMINO)-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of the tert-butylamino and ethylamino groups. The cyano group is then added, and finally, the methyl ester is formed. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-(TERT-BUTYLAMINO)-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can result in a wide range of products, depending on the nucleophiles employed .

Scientific Research Applications

METHYL 2-{4-(TERT-BUTYLAMINO)-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{4-(TERT-BUTYLAMINO)-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • METHYL {[4-(TERT-BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]THIO}ACETATE
  • Methyl[4-ethylamino-6-tert-butylamino-1,3,5-triazin-2-yl] sulfoxide
  • Diethylhexyl Butamido Triazone

Uniqueness

METHYL 2-{4-(TERT-BUTYLAMINO)-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N7O2/c1-6-15-10-16-11(19-13(2,3)4)18-12(17-10)20(8-14)7-9(21)22-5/h6-7H2,1-5H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCJMXKFEOSUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N(CC(=O)OC)C#N)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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